3-Cyclohexene-1-methanol
Overview
Description
3-Cyclohexene-1-methanol is a chemical compound that can be synthesized through various chemical reactions, including anodic oxidation and Prins-type cyclization. It is a derivative of cyclohexene, which is a six-membered carbon ring with one double bond, and it contains a methanol functional group.
Synthesis Analysis
The synthesis of derivatives of cyclohexene, such as 3-Cyclohexene-1-methanol, can be achieved through anodic oxidation where cyclohexene is reacted with methanol. The product distribution is influenced by the reaction variables, including the basicity or acidity of the electrolyte and the methanol concentration. An equimolar mixture of cyclohexene and methanol in tetrahydrofuran results in a high selectivity for 3-methoxycyclohexene . Another method involves a Prins-type cyclization reaction catalyzed by hafnium triflate, which is used to synthesize 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives from aldehydes and O-protected/unprotected cyclohex-3-ene-1,1-dimethanol .
Molecular Structure Analysis
The molecular structure of cyclohexene derivatives can be complex, with various substituents affecting the overall geometry. For instance, the crystal structure of a methanol solvate of a cyclohexene derivative shows that the molecule exists in the keto form with specific dihedral angles between the rings . Another example is the 4,4'-(cyclohexane-1,1-diyl)diphenol methanol solvate, where the dihedral angle between the two benzene rings is significant, and the molecules are packed together via hydrogen bonds .
Chemical Reactions Analysis
Cyclohexene derivatives can undergo various chemical reactions. For example, the cyclohexadiene derivatives of C60 can rearrange photochemically to bis(fulleroid) and bis(methano)fullerene, with the structure and energetics of these derivatives being studied at different levels of theory . Another reaction involves the condensation of salicylaldehyde with 4-(2-amino-3,5-dibromobenzylamino)cyclohexanol in methanol, leading to a compound with intramolecular hydrogen bonds and a specific dihedral angle between benzene rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexene derivatives are influenced by their molecular structure. For instance, the crystal structure of cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate reveals the presence of hydrogen bonds that stabilize the structure . The optically active cyclohexene derivative TAK-242 was synthesized with high enantioselectivity and yield, demonstrating the potential of cyclohexene derivatives as antisepsis agents .
Scientific Research Applications
Anodic Oxidation in Methanol
The anodic oxidation of cyclohexene in methanol is influenced by various electrolysis parameters. Notably, the concentration of methanol significantly affects the product distribution, demonstrating the critical role of methanol in the process (Möller & Schäfer, 1997).
Electrocatalytic Hydrogenation
The electrocatalytic hydrogenation (ECH) of 2-cyclohexen-1-one in aqueous methanol has been studied, showing high selectivity in the hydrogenation of the carbon-carbon double bond, especially with nickel and copper electrodes (Dabo et al., 1997).
Functionalization of Olefins in Methanol
Olefins like cyclohexene, when electrolysed in methanol, yield a variety of products. This highlights methanol's role as a medium for the functionalization of olefins (Brettle & Sutton, 1975).
Methanol as Hydrogen Donor
Methanol acts as a hydrogen donor in the reduction of ketones to alcohols, catalyzed by complexes of rhodium, iridium, ruthenium, and osmium. This process is valuable in the reduction of various organic compounds (Smith & Maitlis, 1985).
Hydroesterification Catalysis
The hydroesterification of cyclohexene, catalyzed by Pd complexes in methanol, shows that Pd-hydride species play a key role. The study aids understanding of catalysis mechanisms and reaction kinetics (Vavasori et al., 2003).
Polymerization and Copolymerization
The synthesis of cyclohexene-3-yl methyl methacrylate (CHMA) from 3-cyclohexene-1-methanol and its copolymerization with styrene has applications in polymer science. This process is significant for the development of new polymers with specific properties (Barim et al., 2014).
Methanol Synthesis Optimization
Optimization studies in methanol synthesis and cyclohexane dehydrogenation demonstrate the potential for enhancing methanol production efficiency, crucial in industrial processes (Khademi et al., 2009).
Safety And Hazards
properties
IUPAC Name |
cyclohex-3-en-1-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h1-2,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIYJWQZNGASMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044600 | |
Record name | Cyclohex-3-en-1-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044600 | |
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Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Cyclohexene-1-methanol | |
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Record name | 3-Cyclohexene-1-methanol | |
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Product Name |
3-Cyclohexene-1-methanol | |
CAS RN |
1679-51-2 | |
Record name | 3-Cyclohexene-1-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1679-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-(Hydroxymethyl)-3-cyclohexene | |
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Record name | 3-CYCLOHEXENE-1-METHANOL | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158554 | |
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Record name | 3-Cyclohexene-1-methanol | |
Source | EPA Chemicals under the TSCA | |
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Record name | Cyclohex-3-en-1-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohex-3-ene-1-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.316 | |
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Record name | 1-(HYDROXYMETHYL)-3-CYCLOHEXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94R6Y1S77F | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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